molecular formula C19H23N3O2 B2901046 2-(4-Methylphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2380085-36-7

2-(4-Methylphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2901046
CAS No.: 2380085-36-7
M. Wt: 325.412
InChI Key: OVSBBOADMDJOPU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step involves the reaction of the piperidine derivative with a pyrimidine precursor, often under reflux conditions with a suitable solvent.

    Attachment of the phenyl group: The final step involves the coupling of the pyrimidine-piperidine intermediate with a 4-methylphenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Methylphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propanone
  • 2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butanone

Uniqueness

2-(4-Methylphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyrimidine and piperidine rings, along with the phenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-3-5-16(6-4-14)11-18(23)22-9-7-17(8-10-22)24-19-20-12-15(2)13-21-19/h3-6,12-13,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSBBOADMDJOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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